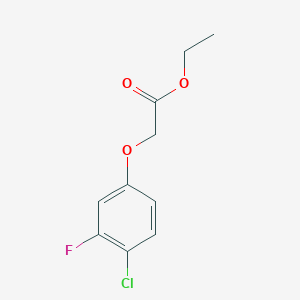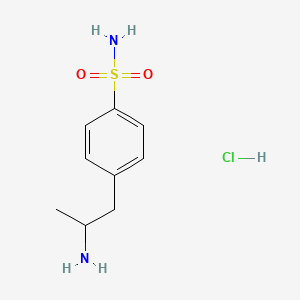![molecular formula C21H15ClN2O3 B2701280 N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338778-91-9](/img/structure/B2701280.png)
N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a chemical compound with the CAS number 338778-91-9 . It has a molecular weight of 378.81 and a molecular formula of C21H15ClN2O3 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C21H15ClN2O3 . Unfortunately, specific details about its structure, such as bond lengths and angles, are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 378.81 . Unfortunately, other properties such as boiling point and storage conditions are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Carbon-Carbon Bond Formation
Research highlights the utility of N-substituted benzamides in carbon-carbon bond formation through intramolecular 1,4-dipolar cycloaddition, leading to the synthesis of chromeno[4,3-b]pyridin-2-ones. This reaction pathway showcases the potential of such compounds in constructing complex heterocyclic structures, which are pivotal in medicinal chemistry and materials science Potts, K. T., Dery, M., & Kullnig, R. (1987). Carbon–carbon bond formation by intramolecular 1,4-dipolar cycloaddition: heterocyclic betaines generated in situ from amides and N-substituted amides. Journal of The Chemical Society, Chemical Communications, 840-842.
Fluorescent Sensing
A study on coumarin-based fluorescence probes designed for the selective sensing of Cu2+ ions in water samples illustrates the application of such compounds in environmental monitoring and analytical chemistry. The probes exhibited an instant turn-off fluorescence response to Cu2+ over other metal ions, emphasizing the role of pyridine-analogue coumarin as a highly selective and sensitive sensor Karaoğlu, K., Yılmaz, F., & Menteşe, E. (2017). A New Fluorescent “Turn-Off” Coumarin-Based Chemosensor: Synthesis, Structure and Cu-Selective Fluorescent Sensing in Water Samples. Journal of Fluorescence, 27, 1293-1298.
Anticancer Activity
The design and synthesis of chromeno[4,3-b]pyridine derivatives and their evaluation for anticancer activity, particularly against breast cancer, demonstrate the therapeutic potential of these compounds. Docking studies and molecular docking analyses have identified specific derivatives with high activity toward breast cancer cell lines, indicating the relevance of such compounds in developing new anticancer therapies Abd El Ghani, G. E., Elmorsy, M. A., & Ibrahim, M. E. (2022). Docking Studies on Some Synthesized 5H-Chromeno[4,3-b]Pyridin-5-One Derivatives for Breast Cancer. Polycyclic Aromatic Compounds, 43, 1861-1870.
Polymer Synthesis
The synthesis and characterization of novel poly(coumarin-amide)s incorporating photosensitive coumarin groups within the polymer chain highlight applications in materials science, particularly in the development of polymers with unique optical properties. These polyamides exhibit good thermal properties and film-forming capabilities, useful in various industrial and technological applications Nechifor, M. (2009). Synthesis and properties of novel poly(coumarin-amide)s. Journal of Applied Polymer Science, 116, 1450-1458.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-benzyl-7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-15(20(26)23-11-13-5-3-2-4-6-13)10-17-19(25)16-9-14(22)7-8-18(16)27-21(17)24-12/h2-10H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIPGBIQUHHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)
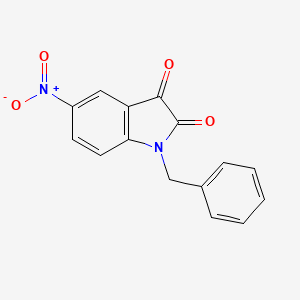
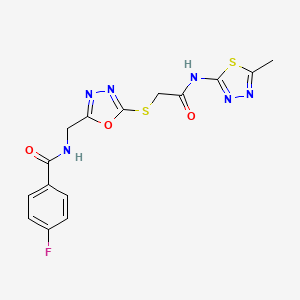
![[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea](/img/structure/B2701201.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)
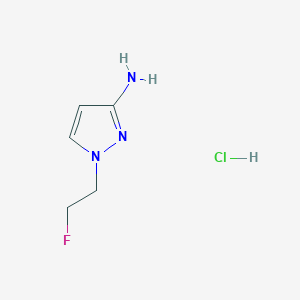

![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2701211.png)
